1-(6-Methoxy-3-pyridyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(6-Methoxypyridin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid is a heterocyclic compound that features a unique structure combining pyridine and pyrazole rings
Preparation Methods
The synthesis of 1-(6-methoxypyridin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid typically involves multi-step reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for industrial production.
Chemical Reactions Analysis
1-(6-Methoxypyridin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(6-Methoxypyridin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-(6-methoxypyridin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain kinases involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar compounds to 1-(6-methoxypyridin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid include other heterocyclic compounds with pyridine and pyrazole rings. These compounds often share similar chemical properties and reactivity but may differ in their biological activities and applications. Examples include:
6-Methoxy-3-pyridinylboronic acid: Used in Suzuki-Miyaura coupling reactions.
Pyrrolopyrazine derivatives: Known for their wide range of biological activities.
Properties
Molecular Formula |
C15H12N4O3 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
1-(6-methoxypyridin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H12N4O3/c1-22-14-6-5-10(9-17-14)19-13(8-12(18-19)15(20)21)11-4-2-3-7-16-11/h2-9H,1H3,(H,20,21) |
InChI Key |
OYMDVJDJOHWGJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=N3 |
Origin of Product |
United States |
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